Balanced COX-1/COX-2 Inhibition Defines Tenoxicam's Non-Selective Profile vs. Meloxicam and Piroxicam
Tenoxicam is a near-equipotent, non-selective inhibitor of the COX-1 and COX-2 isoenzymes, a profile that distinguishes it from both the more COX-2-selective meloxicam and the highly COX-1-selective piroxicam. In a standardized in vitro assay using recombinant human enzymes expressed in COS-7 cells, tenoxicam exhibited a COX-2/COX-1 IC50 ratio of 1.34, indicating minimal selectivity [1]. This contrasts with reported ratios of 0.33 for meloxicam (COX-2 selective) and 33 for piroxicam (COX-1 selective) [2].
| Evidence Dimension | COX-2/COX-1 IC50 Ratio |
|---|---|
| Target Compound Data | IC50 ratio = 1.34 |
| Comparator Or Baseline | Meloxicam: ratio = 0.33; Piroxicam: ratio = 33 |
| Quantified Difference | Tenoxicam shows a 22-fold higher ratio than meloxicam and a 25-fold lower ratio than piroxicam. |
| Conditions | Recombinant human COX-1 and COX-2 enzymes expressed in COS-7 cells |
Why This Matters
This near-balanced inhibition profile offers a mechanistic basis for tenoxicam's efficacy, while differentiating it from COX-2-selective agents (like meloxicam) which may carry lower GI risk but different cardiovascular considerations, and from highly COX-1-selective agents (like piroxicam) which are associated with higher GI toxicity.
- [1] Lora M, et al. Expression of recombinant human cyclooxygenase isoenzymes in transfected COS-7 cells in vitro and inhibition by tenoxicam, indomethacin and aspirin. Prostaglandins Leukot Essent Fatty Acids. 1997 May;56(5):361-7. doi: 10.1016/s0952-3278(97)90584-6. PMID: 9175172. View Source
- [2] Shavlovskaya OA, et al. Meloxicam in pain syndrome treatment of comorbid diseases patients. ScienceGate. 2021. COX-1/COX-2 ratio data compiled from cited reference. View Source
